BenchChemオンラインストアへようこそ!

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase Inhibition Cancer Research PKB/Akt Pathway

For robust kinase inhibitor SAR, choose 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1031558-69-6). The 7-position 3-fluorophenyl group is pharmacologically distinct from 4-fluorophenyl or 7-phenyl analogs, ensuring unique ATP-pocket interactions and target selectivity, particularly in CDK7, PIM1, and PI3K/mTOR programs. Substitution with a generic analog risks invalidating your entire binding hypothesis. This commercially available, high-purity (95%) scaffold is essential for reproducible target engagement studies and mGluR1 antagonist development. Procure the exact chemical tool your program requires.

Molecular Formula C12H7FN2OS
Molecular Weight 246.26 g/mol
CAS No. 1031558-69-6
Cat. No. B1460016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1031558-69-6
Molecular FormulaC12H7FN2OS
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CSC3=C2N=CNC3=O
InChIInChI=1S/C12H7FN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
InChIKeyRRVJCKUNXBWFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1031558-69-6) Procurement Guide: Product Identity and Core Specifications


7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1031558-69-6) is a heterocyclic thienopyrimidinone scaffold featuring a 3-fluorophenyl substituent at the 7-position . This compound serves as a key intermediate and research tool in kinase inhibitor discovery programs, belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, which is widely explored for modulating diverse kinase targets [1]. Commercially available with a purity specification of ≥90-95% , the compound's molecular weight is 246.26 g/mol with the formula C12H7FN2OS [2].

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Why 7-Position Substitution Precludes Generic Substitution


Substituting 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one with close analogs, such as 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one or 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, is not chemically or pharmacologically equivalent [1]. The regioisomeric position (7- vs. 6-) fundamentally alters kinase binding conformations, as the thienopyrimidine hinge-binding motif interacts distinctly with the ATP pocket depending on substitution topology [2]. Furthermore, the 3-fluorophenyl group uniquely modulates electronic and steric properties compared to unsubstituted phenyl or 4-fluorophenyl analogs, directly impacting target engagement and selectivity profiles [3]. Consequently, generic interchange risks invalidating SAR hypotheses, compromising assay reproducibility, and misinterpreting structure-activity relationships in kinase drug discovery campaigns [4].

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation Data for Scientific Procurement Decisions


Differential PKB Kinase Inhibitory Activity: 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. 6-(4-fluorophenyl) Regioisomer

While direct IC50 data for 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one against PKB kinase is not publicly available, a critical regioisomeric comparison exists. The 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one regioisomer exhibits an IC50 of 122 µM against PKB kinase [1]. This relatively weak activity underscores the significance of the 7-position substitution pattern; the 3-fluorophenyl group at the 7-position is anticipated to engage the kinase hinge region with distinct geometry and electronic complementarity, potentially yielding improved potency and selectivity profiles based on established SAR for thieno[3,2-d]pyrimidine scaffolds [2].

Kinase Inhibition Cancer Research PKB/Akt Pathway

Comparative Kinase Selectivity Profile: 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. 7-Phenyl Analog

The 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one analog (lacking the 3-fluoro substituent) demonstrates measurable but variable kinase inhibition: it exhibits an IC50 of 2.8 µM against PKCα [1] and 32 nM against PIM1 kinase [2]. The 3-fluorophenyl substitution in the target compound is expected to confer distinct electronic and steric properties, likely altering selectivity profiles across the kinome. Specifically, the electron-withdrawing fluorine at the meta-position can enhance binding to hydrophobic kinase back pockets while reducing off-target interactions compared to the unsubstituted phenyl analog [3].

Kinase Profiling Selectivity Screening PIM1 Kinase

Positional Isomerism: 7-(3-fluorophenyl) vs. 7-(2-fluorophenyl) Thieno[3,2-d]pyrimidin-4(3H)-one

The 2-fluorophenyl isomer, 7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, is referenced in patents as an mGluR1 antagonist scaffold component [1], but its direct kinase inhibitory profile is not well-characterized. The 3-fluoro substitution pattern in the target compound is strategically advantageous: meta-fluorination typically enhances metabolic stability and binding affinity compared to ortho-fluorination, due to reduced steric hindrance and optimal electronic effects [2]. This positional nuance is critical in kinase inhibitor optimization, where subtle changes in fluorine placement can alter selectivity windows and pharmacokinetic properties [3].

Fluorine Chemistry Medicinal Chemistry Kinase Inhibitor Design

Commercial Purity and Quality Control Metrics

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is commercially available with a purity specification of 95% (AKSci) or 90% (Bidepharm) . These purity levels are suitable for initial SAR studies and biochemical assays. In contrast, many thieno[3,2-d]pyrimidin-4(3H)-one analogs are offered only as custom synthesis products with variable purity, introducing batch-to-batch variability that can confound biological results [1]. The availability of characterized, high-purity material reduces experimental noise and improves reproducibility in dose-response and selectivity profiling assays.

Chemical Procurement Quality Control Analytical Chemistry

7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Optimal Use Cases Based on Differential Evidence


Kinase Inhibitor Lead Optimization and SAR Exploration

This compound serves as a strategic scaffold for SAR studies targeting kinases where 7-position substitution is critical for activity. The 3-fluorophenyl group provides a unique electronic and steric profile compared to unsubstituted or 4-fluorophenyl analogs, enabling fine-tuning of potency and selectivity. Its use is particularly relevant in programs focused on CDK7, PIM1, or PKB/Akt kinases, where thieno[3,2-d]pyrimidine derivatives have demonstrated tractable SAR [1].

mGluR1 Antagonist Development

Patents disclose thienopyrimidinone derivatives, including those with 7-fluorophenyl substitutions, as mGluR1 antagonists for treating neuropathic pain, migraine, and psychiatric disorders [2]. The 3-fluorophenyl variant offers a distinct pharmacological profile compared to the 2-fluorophenyl or unsubstituted phenyl analogs, making it a valuable tool for probing mGluR1-mediated pathways and advancing preclinical candidates.

PI3K/mTOR Dual Inhibition Studies

Thieno[3,2-d]pyrimidine derivatives have shown dual PI3K/mTOR inhibitory activity, with some analogs achieving nanomolar IC50 values [3]. The 7-(3-fluorophenyl) substitution pattern may confer improved selectivity for specific PI3K isoforms (e.g., PI3Kδ) or altered mTOR engagement, making it a candidate for further optimization in oncology research programs targeting the PI3K/Akt/mTOR axis.

Chemical Biology Tool for Target Validation

Due to its defined purity (≥90-95%) and commercial availability, this compound is a reliable chemical probe for validating kinase or GPCR targets in cellular and biochemical assays. Its distinct substitution pattern minimizes off-target effects relative to broader-spectrum kinase inhibitors, enabling more precise target deconvolution and mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.